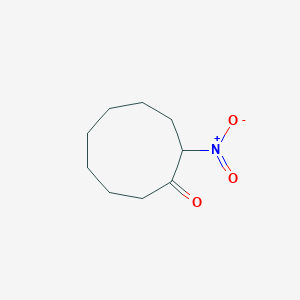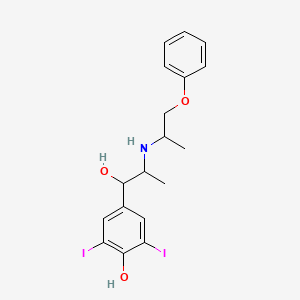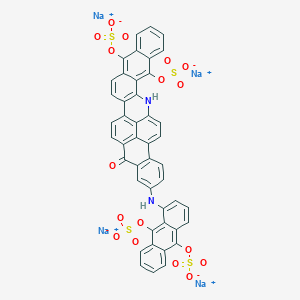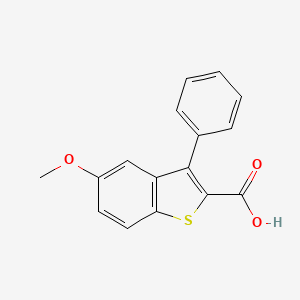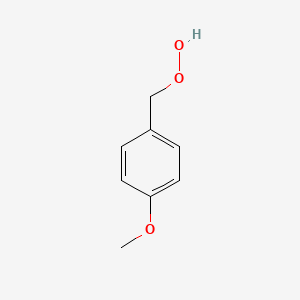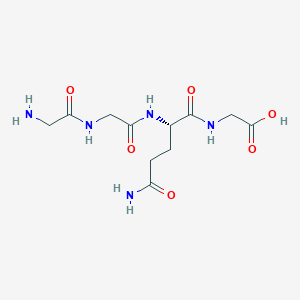
Glycylglycyl-L-glutaminylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycylglycyl-L-glutaminylglycine is a peptide compound composed of glycine and glutamine residues It is a derivative of transglutaminase substrates and is known for its role in various biochemical processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Glycylglycyl-L-glutaminylglycine can be synthesized through peptide coupling reactions. One common method involves the use of carbobenzoxy-L-glutaminylglycine as a starting material. The synthesis typically involves the following steps:
Activation of the carboxyl group: The carboxyl group of carbobenzoxy-L-glutaminylglycine is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling with glycine: The activated carboxyl group is then coupled with glycine in the presence of a base such as triethylamine (TEA) to form the desired peptide bond.
Deprotection: The carbobenzoxy protecting group is removed using hydrogenation or acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Glycylglycyl-L-glutaminylglycine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds in this compound can be hydrolyzed under acidic or basic conditions to yield individual amino acids.
Oxidation: The compound can undergo oxidation reactions, particularly at the glutamine residue, leading to the formation of oxidized derivatives.
Substitution: The amino groups in the peptide can participate in substitution reactions with electrophiles, leading to the formation of modified peptides.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used for oxidation reactions.
Substitution: Electrophilic reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Hydrolysis: Glycine and glutamine.
Oxidation: Oxidized derivatives of this compound.
Substitution: Modified peptides with substituted amino groups.
Aplicaciones Científicas De Investigación
Glycylglycyl-L-glutaminylglycine has several scientific research applications, including:
Biochemistry: It is used as a substrate in enzymatic assays to study the activity of transglutaminases and other enzymes involved in peptide bond formation and modification.
Molecular Biology: The compound is used in the synthesis of peptide-based probes and tags for studying protein-protein interactions and cellular processes.
Medicine: this compound is investigated for its potential therapeutic applications, including its role in drug delivery systems and as a component of bioactive peptides.
Industry: The compound is used in the production of biocompatible materials, such as hydrogels and scaffolds, for tissue engineering and regenerative medicine.
Mecanismo De Acción
The mechanism of action of glycylglycyl-L-glutaminylglycine involves its interaction with enzymes and other molecular targets. The compound can act as a substrate for transglutaminases, which catalyze the formation of covalent bonds between the glutamine residue and lysine residues in proteins. This crosslinking activity is essential for various biological processes, including protein polymerization and stabilization.
Comparación Con Compuestos Similares
Similar Compounds
Glycylglycine: A dipeptide composed of two glycine residues. It is the simplest peptide and is used as a buffer in biological systems.
Carbobenzoxy-L-glutaminylglycine: A protected form of glycylglycyl-L-glutaminylglycine used in peptide synthesis.
Glycyl-L-prolyl-L-glutamate: A tripeptide with potential therapeutic applications in neurodegenerative diseases.
Uniqueness
This compound is unique due to its specific sequence and the presence of both glycine and glutamine residues. This combination allows it to participate in various biochemical reactions and makes it a valuable tool in scientific research and industrial applications.
Propiedades
Número CAS |
13289-23-1 |
|---|---|
Fórmula molecular |
C11H19N5O6 |
Peso molecular |
317.30 g/mol |
Nombre IUPAC |
2-[[(2S)-5-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-oxopentanoyl]amino]acetic acid |
InChI |
InChI=1S/C11H19N5O6/c12-3-8(18)14-4-9(19)16-6(1-2-7(13)17)11(22)15-5-10(20)21/h6H,1-5,12H2,(H2,13,17)(H,14,18)(H,15,22)(H,16,19)(H,20,21)/t6-/m0/s1 |
Clave InChI |
QVNGKTLWRUYGJQ-LURJTMIESA-N |
SMILES isomérico |
C(CC(=O)N)[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CN |
SMILES canónico |
C(CC(=O)N)C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione](/img/structure/B14707166.png)
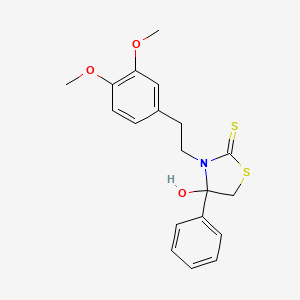

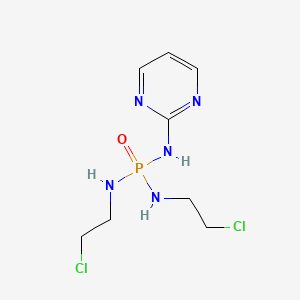
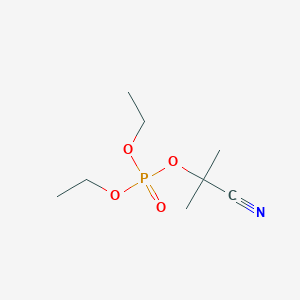
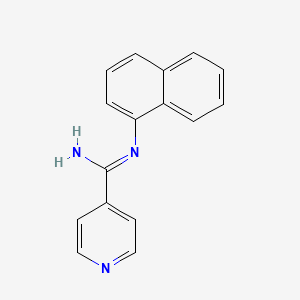
![5-Methoxy[1,1'-biphenyl]-2-ol](/img/structure/B14707181.png)
